molecular formula C16H20N4O B6449362 N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549037-08-1

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6449362
CAS No.: 2549037-08-1
M. Wt: 284.36 g/mol
InChI Key: JMPWXULEGODIJN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse pharmacological activities, including kinase inhibition, which makes them potential candidates for anticancer and antimalarial therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexylamine and cyclopropylamine as starting materials, which undergo cyclization with a pyridazine derivative in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amine or alkane derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This unique structure contributes to its potent pharmacological activities and makes it a promising candidate for further drug development .

Properties

IUPAC Name

N-cyclohexyl-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-16(17-12-4-2-1-3-5-12)13-8-9-15-18-14(11-6-7-11)10-20(15)19-13/h8-12H,1-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPWXULEGODIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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